molecular formula C12H16O2 B1456176 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1250690-37-9

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B1456176
CAS No.: 1250690-37-9
M. Wt: 192.25 g/mol
InChI Key: REZXEBJGUXPZMQ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring substituted with a dimethyl group and an ethan-1-ol moiety

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways depending on their biological activity. For example, some benzofuran derivatives with anti-tumor activity may affect pathways related to cell growth and proliferation

Result of Action

The result of the action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives with anti-tumor activity may result in inhibited growth of cancer cells

Preparation Methods

The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzofuran with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2,3-dihydrobenzofuran with 2,2-dimethylpropanal in the presence of a strong acid catalyst can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(13)9-4-5-11-10(6-9)7-12(2,3)14-11/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZXEBJGUXPZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(C2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

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